molecular formula C8H8N4O2 B8049203 Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-

Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-

Cat. No. B8049203
M. Wt: 192.17 g/mol
InChI Key: GDBJPOULWYWWLA-UHFFFAOYSA-N
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Description

Pyrido-pyrimidinones and pyridazinones are classes of heterocyclic compounds that contain adjacent nitrogen atoms . They have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido-pyrimidine and pyrimidino-oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido-pyrimidinone derivatives .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a six-membered ring with nitrogen atoms at two adjacent positions . Pyridazinone is a derivative of pyridazine which contains nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido-pyrimidinones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents . For example, one synthesized compound, 5-Methyl-4-methylidene-2,7-diphenyl-4H-pyrimido-[4,5-d][1,3]oxazine, was reported to be a yellow solid with a melting point of 175–176°C .

Future Directions

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . Future research will likely continue to explore the synthesis and potential applications of these and related compounds.

properties

IUPAC Name

4-amino-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2H,1H3,(H2,9,11)(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJPOULWYWWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=NNC2=O)N)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-

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